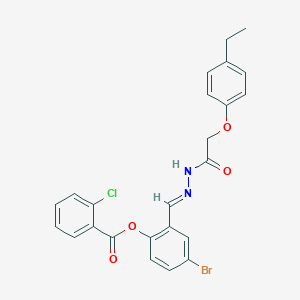
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Description
Properties
CAS No. |
882042-12-8 |
|---|---|
Molecular Formula |
C24H20BrClN2O4 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20BrClN2O4/c1-2-16-7-10-19(11-8-16)31-15-23(29)28-27-14-17-13-18(25)9-12-22(17)32-24(30)20-5-3-4-6-21(20)26/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+ |
InChI Key |
IYWCVZMDPUGFKZ-MZJWZYIUSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The general synthetic route includes the reaction of 4-bromo-2-nitrophenyl 2-chlorobenzoate with 4-ethylphenoxyacetic acid hydrazide under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


